![molecular formula C10H12N2O2 B1376499 (R)-3-Amino-5-metil-2,3-dihidrobenzo[b][1,4]oxazepin-4(5H)-ona CAS No. 796038-22-7](/img/structure/B1376499.png)

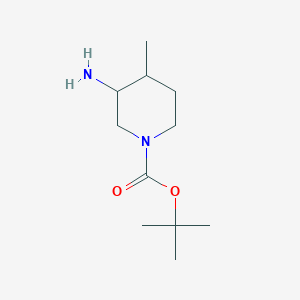

(R)-3-Amino-5-metil-2,3-dihidrobenzo[b][1,4]oxazepin-4(5H)-ona

Descripción general

Descripción

®-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is a chiral compound belonging to the oxazepine family This compound is characterized by its unique bicyclic structure, which includes an oxazepine ring fused to a benzene ring

Aplicaciones Científicas De Investigación

He realizado una búsqueda de las aplicaciones de investigación científica de “(R)-3-Amino-5-metil-2,3-dihidrobenzo[b][1,4]oxazepin-4(5H)-ona”, también conocido como “(3R)-3-amino-5-metil-2,3-dihidro-1,5-benzoxazepin-4-ona”. Sin embargo, la información específica sobre seis a ocho aplicaciones únicas no está fácilmente disponible en los resultados de la búsqueda. La información disponible sugiere posibles aplicaciones en la síntesis de nuevos N-heterociclos benzo-fundidos y como inhibidor de ciertas quinasas. A continuación, se detallan los datos que se pudieron recopilar:

Propiedades de inhibición

GSK481: , que está relacionado con el compuesto en cuestión, se conoce como un inhibidor de la proteína quinasa 1 de serina/treonina de interacción con el receptor (RIP1 o RIPK1), bloqueando la autofosforilación con alta selectividad sobre otras quinasas .

Síntesis de N-heterociclos benzo-fundidos

Se ha establecido una estrategia que involucra biomasa para la síntesis de N-aril dibenzo[b,e][1,4]oxazepin-11(5H)-onas, que están relacionadas con el compuesto que le interesa. Este método permite el ensamblaje de nuevos y diversificados N-heterociclos benzo-fundidos .

Posibles aplicaciones farmacéuticas

Hay una mención de formas cristalinas de un compuesto similar que se están explorando por sus características únicas y aplicaciones en el tratamiento de enfermedades mediadas por RIPK1 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one typically involves the following steps:

Formation of the Oxazepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative, under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

Methylation: The methyl group is usually introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the oxazepine ring to more saturated derivatives.

Substitution: The amino and methyl groups can participate in various substitution reactions, such as halogenation or acylation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide or acylating agents like acetic anhydride.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Saturated oxazepine derivatives.

Substitution Products: Halogenated or acylated derivatives.

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.

Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine:

Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential neurological effects.

Industry:

Material Science:

Mecanismo De Acción

The mechanism of action of ®-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one: The enantiomer of the compound, which may have different biological activities.

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one: Lacks the methyl group, which can affect its chemical and biological properties.

5-Methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one: Lacks the amino group, leading to different reactivity and applications.

Uniqueness: ®-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is unique due to its specific stereochemistry and the presence of both amino and methyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of ®-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Propiedades

IUPAC Name |

(3R)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13/h2-5,7H,6,11H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQRJYAYYNVCJS-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OCC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2OC[C@H](C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

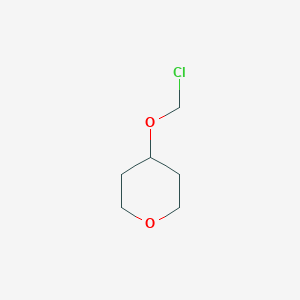

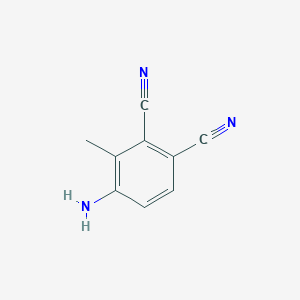

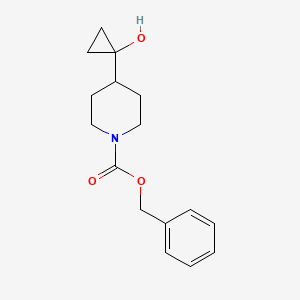

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)

![Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B1376432.png)